4-(Pyridin-2-yloxy)benzylamine hcl
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Overview
Description
4-(Pyridin-2-yloxy)benzylamine hydrochloride is a chemical compound with the molecular formula C12H13ClN2O. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of a pyridine ring attached to a benzylamine moiety through an oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-2-yloxy)benzylamine hydrochloride typically involves the reaction of 4-hydroxybenzylamine with 2-chloropyridine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures. The resulting product is then treated with hydrochloric acid to obtain the hydrochloride salt .
Industrial Production Methods
Industrial production methods for 4-(Pyridin-2-yloxy)benzylamine hydrochloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, and the reaction conditions are optimized for maximum yield and purity. The final product is purified through recrystallization or other suitable purification techniques .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yloxy)benzylamine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides.
Reduction: Piperidine derivatives.
Substitution: Various substituted pyridine derivatives.
Scientific Research Applications
4-(Pyridin-2-yloxy)benzylamine hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme inhibitors and receptor ligands.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yloxy)benzylamine hydrochloride involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding. In biological systems, it can modulate receptor activity by acting as an agonist or antagonist, influencing various signaling pathways .
Comparison with Similar Compounds
Similar Compounds
- 4-(Pyridin-3-yloxy)benzylamine hydrochloride
- 4-(Pyridin-4-yloxy)benzylamine hydrochloride
- 4-(Pyridin-2-yloxy)phenylmethanamine hydrochloride
Uniqueness
4-(Pyridin-2-yloxy)benzylamine hydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The position of the pyridine ring and the oxygen linkage to the benzylamine moiety contribute to its unique reactivity and interaction with biological targets .
Properties
IUPAC Name |
(4-pyridin-2-yloxyphenyl)methanamine;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O.ClH/c13-9-10-4-6-11(7-5-10)15-12-3-1-2-8-14-12;/h1-8H,9,13H2;1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEKUVZBEGLBLKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)OC2=CC=C(C=C2)CN.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00590032 |
Source
|
Record name | 1-{4-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.70 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1171884-78-8 |
Source
|
Record name | 1-{4-[(Pyridin-2-yl)oxy]phenyl}methanamine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00590032 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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